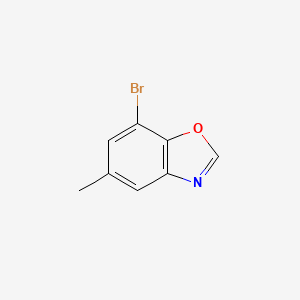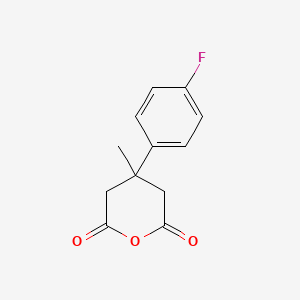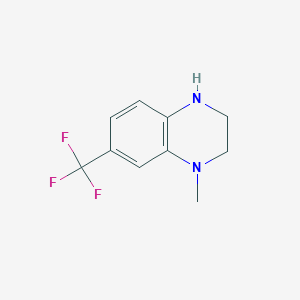![molecular formula C6H15NOS B6618113 2-[(4-aminobutyl)sulfanyl]ethan-1-ol CAS No. 1267660-50-3](/img/structure/B6618113.png)
2-[(4-aminobutyl)sulfanyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-aminobutyl)sulfanyl]ethan-1-ol, also known as ABES, is a novel compound with a wide range of potential applications in the field of scientific research. It has been extensively studied in recent years due to its unique chemical structure and interesting biological properties. ABES is a synthetic compound composed of a sulfanyl group and an aminobutyl group connected to an ethan-1-ol backbone. This compound has the ability to interact with proteins and other biological molecules, making it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol is not yet fully understood. However, it is believed that 2-[(4-aminobutyl)sulfanyl]ethan-1-ol interacts with proteins and other biological molecules through hydrogen bonding and Van der Waals forces. Additionally, 2-[(4-aminobutyl)sulfanyl]ethan-1-ol has been shown to form covalent bonds with certain proteins, which may be important for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol are not yet fully understood. However, studies have shown that 2-[(4-aminobutyl)sulfanyl]ethan-1-ol can interact with proteins and other biological molecules, leading to changes in their structure and function. Additionally, 2-[(4-aminobutyl)sulfanyl]ethan-1-ol has been shown to modulate gene expression and to alter the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-aminobutyl)sulfanyl]ethan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications in scientific research. However, 2-[(4-aminobutyl)sulfanyl]ethan-1-ol also has some limitations. It is expensive and can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for the study of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, studies could be conducted to explore the potential applications of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol in drug discovery and development. Additionally, research could be conducted to explore the potential of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol as a therapeutic agent. Finally, further research could be conducted to explore the potential of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol as a diagnostic tool.
Méthodes De Synthèse
2-[(4-aminobutyl)sulfanyl]ethan-1-ol can be synthesized in a variety of ways. One method involves the reaction of 4-aminobutyl bromide with sodium sulfide in aqueous solution. This reaction produces the desired 2-[(4-aminobutyl)sulfanyl]ethan-1-ol product in high yields. Another method involves the reaction of p-toluenesulfonyl chloride with 4-aminobutyl alcohol in the presence of an acid catalyst. This method also produces high yields of the desired product.
Applications De Recherche Scientifique
2-[(4-aminobutyl)sulfanyl]ethan-1-ol has multiple applications in scientific research. It has been used to study the effects of protein-protein interactions and to study the structure and function of proteins. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on biological systems. Additionally, 2-[(4-aminobutyl)sulfanyl]ethan-1-ol has been used to study the effects of DNA on proteins and to study the effects of gene expression.
Propriétés
IUPAC Name |
2-(4-aminobutylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c7-3-1-2-5-9-6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFPXBFHHAIALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSCCO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminobutyl)sulfanyl]ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

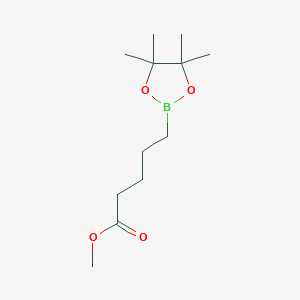
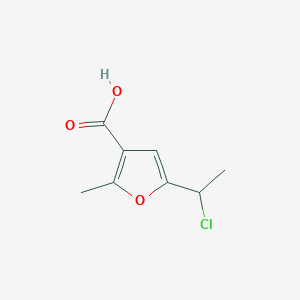
![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)



![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)
